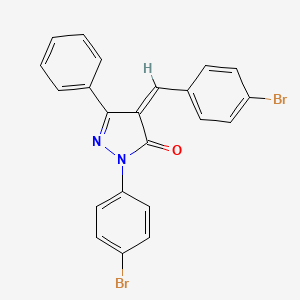
N-1H-benzimidazol-5-yl-2-(3-pyrrolidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1H-benzimidazol-5-yl-2-(3-pyrrolidinyl)benzamide, also known as BPB, is a chemical compound with potential applications in scientific research. BPB is a small molecule inhibitor of the protein-protein interaction between the transcriptional co-activator CREB-binding protein (CBP) and the transcription factor c-Myc. This interaction is important for the regulation of gene expression and has been implicated in the development of cancer. BPB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
作用機序
N-1H-benzimidazol-5-yl-2-(3-pyrrolidinyl)benzamide inhibits the protein-protein interaction between CBP and c-Myc by binding to a specific site on CBP. This interaction is important for the regulation of gene expression and has been implicated in the development of cancer. By inhibiting this interaction, this compound prevents the activation of c-Myc target genes and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to inhibit the activity of histone acetyltransferases (HATs) and to induce apoptosis in cancer cells. This compound has also been shown to inhibit the activity of the transcription factor NF-κB, which is important for the regulation of immune and inflammatory responses.
実験室実験の利点と制限
N-1H-benzimidazol-5-yl-2-(3-pyrrolidinyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has been shown to have high selectivity for CBP and c-Myc, which reduces the risk of off-target effects. However, this compound has some limitations for use in lab experiments. It has poor solubility in water and must be dissolved in organic solvents such as DMSO. This compound also has a short half-life in vivo, which limits its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the study of N-1H-benzimidazol-5-yl-2-(3-pyrrolidinyl)benzamide. One area of research is the development of new analogs of this compound with improved pharmacological properties. Another area of research is the identification of new targets for this compound, which could lead to the development of new therapies for a variety of diseases. Finally, the use of this compound in combination with other drugs or therapies could enhance its effectiveness and reduce the risk of drug resistance.
合成法
N-1H-benzimidazol-5-yl-2-(3-pyrrolidinyl)benzamide can be synthesized using a multi-step process involving the condensation of 2-aminobenzimidazole and 3-pyrrolidinecarboxaldehyde followed by a cyclization reaction with 4-fluorobenzoic acid. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
N-1H-benzimidazol-5-yl-2-(3-pyrrolidinyl)benzamide has potential applications in a variety of scientific research fields, including cancer biology, molecular pharmacology, and drug discovery. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. This compound has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-(3H-benzimidazol-5-yl)-2-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-18(22-13-5-6-16-17(9-13)21-11-20-16)15-4-2-1-3-14(15)12-7-8-19-10-12/h1-6,9,11-12,19H,7-8,10H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVWTAVGEPANMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(2-phenylethyl)-1-piperidinyl]sulfonyl}morpholine](/img/structure/B5346655.png)
![N-(4-fluorophenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5346659.png)
![6-(2,3-dimethoxyphenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5346666.png)
![4-methyl-3-[(2-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5346672.png)
![N-cyclopropyl-1'-[(5-methylpyrazin-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5346674.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[4-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5346680.png)
![1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine](/img/structure/B5346686.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-L-histidinamide dihydrochloride](/img/structure/B5346696.png)

![N-[4-(acetylamino)phenyl]-2-(3-chlorophenyl)acetamide](/img/structure/B5346704.png)
![methyl 4-[2-amino-3-cyano-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B5346716.png)
![3-isopropyl-6-[3-(1H-pyrazol-4-yl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5346721.png)
![2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5346723.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B5346724.png)